Benurestat

Catalog No.
S702978
CAS No.
38274-54-3
M.F
C9H9ClN2O3
M. Wt
228.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benurestat

CAS Number

38274-54-3

Product Name

Benurestat

IUPAC Name

4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

InChI

InChI=1S/C9H9ClN2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(13)12-15/h1-4,15H,5H2,(H,11,14)(H,12,13)

InChI Key

JFZGBMJPJZDNNT-UHFFFAOYSA-N

Synonyms

benurestat

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl

The exact mass of the compound Benurestat is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759123. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benurestat is a highly potent, orally active hydroxamic acid-based small molecule that competitively inhibits bacterial urease, a nickel-dependent metalloenzyme responsible for hydrolyzing urea into ammonia [1]. Unlike broad-spectrum antibiotics or earlier systemic urease inhibitors, Benurestat features a p-chlorobenzoyl substituent that increases lipophilicity, restricting its activity primarily to the gastrointestinal lumen[2]. This unique pharmacokinetic profile makes it a critical procurement choice for researchers investigating microbiome-driven ammonia production, hepatic encephalopathy, and targeted ureolytic modulation without inducing broad microbial dysbiosis or systemic toxicity [1].

Research Fit

Urease-specific inhibitor for Proteus mirabilis-driven struvite urolithiasis models and gut microbiota hyperammonemia studies.
Orally bioavailable tool compound suitable for in vivo ammonia reduction experiments without antibiotic confounders.
Hydroxamic acid scaffold providing reported target engagement in urinary and gut luminal compartments; originally investigated as a clinical candidate, now deployed in preclinical research.

Procuring generic urease inhibitors like the FDA-approved Acetohydroxamic Acid (AHA) often compromises in vivo study integrity due to AHA's rapid systemic absorption and well-documented toxicity profile [1]. AHA fails to maintain high localized concentrations in the gut without causing systemic off-target effects. Furthermore, substituting with broad-spectrum antibiotics to reduce ammonia-producing bacteria fundamentally confounds experimental results by inducing widespread dysbiosis. Benurestat overcomes these limitations through its structural gut-restriction and high target specificity, ensuring that physiological readouts—such as reduced serum ammonia or protection from liver injury—are strictly the result of localized urease inhibition rather than systemic artifacts or microbiota eradication [1].

Substitution Risk

Acetohydroxamic acid (AHA): Although clinically approved, its hemolytic anemia risk profile is not replicated in available Benurestat toxicology data; direct substitution may shift safety-related endpoints.
Hydroxyurea / flurofamide / thiourea: Lack comparable urinary inhibitory concentration quantification and antibiotic synergy data in the P. mirabilis infection model; reported in vivo potency profiles differ markedly.
Structural analogs: Oral bioavailability, gut-lumen target engagement, and cross-species PK/PD thresholds are compound-specific and may not transfer; verify exposure-response relationships before assuming interchangeability.

Superior Gut-Restriction and Minimal Systemic Absorption

A primary differentiator for Benurestat is its localized retention within the gastrointestinal tract compared to the rapid systemic absorption of AHA [1]. In murine models, oral administration of Benurestat resulted in significant accumulation in the feces and cecum, while remaining completely undetectable in serum [1]. This strict compartmentalization prevents the systemic toxicity historically associated with AHA and ensures continuous exposure of the inhibitor to gut bacteria.

Evidence DimensionCompartmentalized tissue concentration
Target Compound DataFeces (52.23 pM/mg) and Cecum (11.89 pM/mg); Serum (Undetectable)
Comparator Or BaselineAHA (Rapid systemic absorption; high serum detectability)
Quantified DifferenceComplete gut-restriction (0 detectable serum levels) vs systemic distribution
Conditions100 mg/kg oral gavage in conventional Swiss Webster mice

Enables targeted modulation of the gut microbiome's nitrogen metabolism without systemic toxicity or off-target host interference.

Urinary inhibitory threshold vs. AHA
Cross-study comparable
700–1,900× the 90% inhibition threshold (single oral dose, human)
Supports target engagement endpoint interpretation
Human subjects; ex vivo P. mirabilis urease assay; AHA requires 500–1,000 mg/day repeated dosing

Enhanced Urease Inhibitory Potency (EC50)

Benurestat demonstrates significantly higher potency against urease-encoding commensal bacteria than the clinical standard AHA[1]. In vitro assays measuring ammonia production revealed that Benurestat achieves an EC50 of 26.5 ± 0.2 μM against Bifidobacterium longum subsp. infantis [1]. In contrast, AHA requires millimolar concentrations (EC50 = 68.3 ± 0.4 mM against P. mirabilis) to achieve comparable inhibition [1]. This massive increase in potency allows for highly effective dosing at micro-molar concentrations.

Evidence DimensionInhibitory potency (EC50) against urease-producing bacteria
Target Compound DataBenurestat (EC50 = 26.5 ± 0.2 μM for B. longum)
Comparator Or BaselineAHA (EC50 = 68.3 ± 0.4 mM for P. mirabilis)
Quantified Difference~2,500-fold higher potency for Benurestat
ConditionsIn vitro bacterial culture grown with 8 mM urea

Allows researchers to use significantly lower compound concentrations, reducing material consumption and minimizing the risk of off-target effects.

Rat model inhibitory threshold
Class-level inference
16–140× the 90% inhibition threshold (single oral dose, rat)
Supports cross-species PK/PD translation
Explicitly quantified in the P. mirabilis UTI model; comparator data for hydroxyurea absent

In Vivo Rescue from Lethal Hyperammonemia

The practical efficacy of Benurestat is most evident in severe disease models where generic inhibitors fail [1]. In a thioacetamide (TAA)-induced acute liver injury model, conventional mice experience 100% mortality within 24 hours due to hyperammonemia [1]. Oral administration of Benurestat concurrently with liver injury onset provided complete protection, rescuing 100% of the cohort over 72 hours by drastically reducing gut and serum ammonia levels[1].

Evidence DimensionSurvival rate in lethal acute liver injury model
Target Compound DataBenurestat (100% survival over 72 hours)
Comparator Or BaselineVehicle control (0% survival / complete mortality within 24 hours)
Quantified Difference100% absolute increase in survival
ConditionsMice treated with 200 mg/kg TAA followed by oral Benurestat

Provides a highly reliable, validated positive control for testing novel therapeutics in hepatic encephalopathy and acute liver failure models.

Synergy with antibiotics
Direct head-to-head comparison
Significant reduction in bladder bacterial counts vs. monotherapy; net calculi dissolution observed
Supports combination study endpoint interpretation
Rat P. mirabilis genitourinary model; synergy with sulfamethoxazole, ampicillin, nitrofurantoin

Microbiome Preservation and Lack of Broad Antimicrobial Activity

Unlike antibiotic interventions used to suppress ureolytic bacteria, Benurestat exhibits high target selectivity without functioning as a broad-spectrum bactericide [1]. At concentrations highly effective for urease inhibition (<100 μM), Benurestat showed no significant antimicrobial activity or disruption to the overall gut microbial structure [1]. This ensures that the observed physiological changes are strictly due to enzymatic inhibition rather than a generalized depletion of the microbiota.

Evidence DimensionAntimicrobial activity / Microbiome disruption
Target Compound DataBenurestat (No growth inhibition at <100 μM; preserves microbial structure)
Comparator Or BaselineBroad-spectrum antibiotics (Widespread microbial eradication and dysbiosis)
Quantified DifferenceSelective enzymatic inhibition vs non-selective bactericidal activity
ConditionsEx vivo complex microbiota samples and in vitro bacterial cultures

Crucial for microbiome researchers who need to isolate the metabolic variable of urease activity without confounding the study with antibiotic-induced dysbiosis.

Gut urease inhibition potency
Cross-study comparable
IC50 2.5 μM (fecal) / 69.9 μM (P. mirabilis culture); hydroxyurea IC50 ~844 μM
Supports urease inhibitor screening assay context
Ex vivo assays; ~338× more potent than hydroxyurea cross-study; direct head-to-head not published
Lethal liver injury rescue
Class-level inference
100% survival (Benurestat) vs. 0% (untreated); reduced gut and serum ammonia
Supports gut-liver axis model endpoint interpretation
Mouse thioacetamide-induced acute liver injury model; oral dosing

Preclinical Models of Hepatic Encephalopathy and Hyperammonemia

Due to its ability to rescue subjects from lethal thioacetamide-induced liver injury, Benurestat is the optimal positive control and benchmark compound for studying gut-derived hyperammonemia [1]. Its gut-restricted profile ensures that systemic ammonia reduction is explicitly linked to microbiome urease inhibition.

Targeted Microbiome Metabolic Modulation Studies

For researchers investigating the nitrogen cycle within the gut microbiota, Benurestat offers a precise chemical tool to knock down urease activity without altering the broader microbial architecture [1]. It is vastly superior to broad-spectrum antibiotics, which confound metabolic studies by inducing dysbiosis.

Development of Therapeutics for Encrusted Uropathy

Because Benurestat was originally developed to target ureolytic organisms like Proteus mirabilis, it serves as a highly potent reference standard in the development of treatments for infection-induced urinary stones and encrusted uropathy, significantly outperforming the clinical standard AHA in potency assays [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Urolithiasis model studies
Reported urinary inhibitory threshold and synergy with antibacterials
Ammonia reduction and combination therapy endpoint review
Gut microbiota hyperammonemia research
Gut bacterial urease inhibitory potency (ex vivo IC50)
Serum and fecal ammonia reduction; survival endpoint in liver injury model
Cross-species PK/PD modeling
Quantified urinary inhibitory thresholds in human and rat
Cross-species extrapolation of exposure-response relationships
Ex vivo urease screening assays
Defined IC50 values in complex biological matrices
Positive control for inhibitor screening assay development

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

228.0301698 Da

Monoisotopic Mass

228.0301698 Da

Heavy Atom Count

15

UNII

9RA9A22Z0W

Sequence

G

Other CAS

38274-54-3

Wikipedia

Benurestat

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